RNase L-IN-2

RNase L activation Antiviral innate immunity OAS-RNase L pathway

Choose RNase L-IN-2 (CAS 357618-26-9) for its validated activation of the OAS-RNase L pathway, not inhibition. Unlike RNase L-IN-1 or natural-product inhibitors (myricetin, VAL), this synthetic small molecule stimulates RNase L (EC50=22 μM) to restrict RNA virus replication (e.g., HPIV3) without cytotoxicity. Supplied as ≥98% pure off-white solid, it is ideal as a positive control in antiviral high-throughput screening or as a reference for SAR studies. Avoid experimental invalidation—select based on functional outcome, not generic substitution.

Molecular Formula C16H14N2O2S
Molecular Weight 298.4 g/mol
CAS No. 357618-26-9
Cat. No. B2462078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNase L-IN-2
CAS357618-26-9
Molecular FormulaC16H14N2O2S
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)O
InChIInChI=1S/C16H14N2O2S/c19-10-5-3-4-9(8-10)14-17-15(20)13-11-6-1-2-7-12(11)21-16(13)18-14/h3-5,8,19H,1-2,6-7H2,(H,17,18,20)
InChIKeyYEBWEMIJOWUBEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

RNase L-IN-2 (CAS 357618-26-9): Procurement & Research Baseline for a Small-Molecule RNase L Activator


RNase L-IN-2 (CAS 357618-26-9) is a synthetic small-molecule activator of RNase L, a key effector enzyme in the interferon-inducible 2-5A antiviral pathway . It is classified as an activator, distinct from RNase L inhibitors such as RNase L-IN-1 or natural product-based inhibitors like myricetin and valoneic acid dilactone (VAL) . The compound is supplied as an off-white to pink solid with a purity specification of ≥98% and a molecular weight of 298.36 g/mol .

Why Generic Substitution Fails for RNase L-IN-2: Divergent Functional Effects Among RNase L Modulators


Generic substitution among RNase L-targeting compounds is not scientifically valid due to their opposite functional outcomes. RNase L-IN-2 is a well-documented *activator*, whereas many other RNase L-targeting compounds like RNase L-IN-1 and natural product-based compounds such as myricetin and hyperoside [1] are *inhibitors*. In the context of antiviral research, substituting an activator with an inhibitor would invert the intended biological effect, undermining experimental validity. Even among activators, the molecular scaffold and activation mechanism can differ drastically, leading to variable potency and selectivity [2]. Therefore, selection must be based on the precise functional profile required for the assay system.

Quantitative Evidence Guide for RNase L-IN-2: Differentiated Performance vs. Comparators


Functional Divergence: RNase L-IN-2 is an Activator, Not an Inhibitor Like RNase L-IN-1

RNase L-IN-2 is a confirmed activator of RNase L . This is a critical differentiator from compounds like RNase L-IN-1, which functions as an inhibitor (antagonist) of RNase L . This fundamental functional difference dictates their use in opposite research contexts: activation of the antiviral response versus blockade of RNase L activity. Substituting one for the other would produce completely opposite experimental outcomes.

RNase L activation Antiviral innate immunity OAS-RNase L pathway

Activation Potency of RNase L-IN-2: EC50 = 22 μM

RNase L-IN-2 activates RNase L with an EC50 of 22 μM . This value provides a quantitative benchmark for researchers comparing activator potencies in their assay systems. For context, the endogenous second messenger 2-5A activates RNase L at subnanomolar concentrations, while other small-molecule activators may exhibit different EC50 values depending on their mechanism of action and assay conditions [1].

EC50 RNase L activation Potency benchmark

Broad-Spectrum Antiviral Activity Against Human Parainfluenza Virus Type 3 (HPIV3) at Non-Cytotoxic Concentrations

RNase L-IN-2 exhibits antiviral activity against human parainfluenza virus type 3 (HPIV3) without inducing cytotoxicity at effective concentrations . While specific EC50 values against HPIV3 are not reported in the source, the observation of a therapeutic window (antiviral activity > cytotoxicity) is a key differentiating feature for a tool compound intended for cellular studies. This distinguishes it from non-specific antiviral agents that may cause cell death at similar concentrations.

Antiviral activity HPIV3 Cytotoxicity

Chemical Scaffold Distinct from Natural Product Inhibitors Like Myricetin and Hyperoside

RNase L-IN-2 is a synthetic small molecule with a unique scaffold (5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one) . This scaffold is chemically distinct from natural product-based RNase L inhibitors such as myricetin (IC50 ~200 μM) and hyperoside (IC50 ~2 μM) [1]. The synthetic nature of RNase L-IN-2 may offer advantages in terms of scalable synthesis, batch-to-batch consistency, and potential for further chemical optimization compared to natural product-derived compounds.

Chemical scaffold Small molecule Natural product comparison

Optimal Research Applications for RNase L-IN-2 Based on Differentiated Evidence


Activation of Antiviral Innate Immunity in Cell Culture Models

RNase L-IN-2 is ideally suited for studies where the goal is to stimulate the OAS-RNase L pathway to observe its antiviral effects. Given its documented activation of RNase L (EC50 = 22 μM) and activity against RNA viruses like HPIV3 without causing cytotoxicity , it serves as a valuable tool compound for probing the role of RNase L in restricting viral replication in cell-based assays.

Use as a Positive Control in RNase L Activation Assays

Due to its established role as an activator, RNase L-IN-2 can be employed as a positive control in biochemical or cell-based assays designed to measure RNase L activation. This is particularly useful in high-throughput screening campaigns aiming to identify novel RNase L modulators, where it can serve as a benchmark for maximal activation response .

Comparative Studies of RNase L Activators vs. Inhibitors

RNase L-IN-2 is a key reagent for experiments designed to contrast the biological outcomes of RNase L activation versus inhibition. It can be used in parallel with established inhibitors like RNase L-IN-1 to delineate the specific cellular and antiviral functions that depend on RNase L activity versus those that do not.

Structure-Activity Relationship (SAR) Studies for RNase L Activators

The well-defined synthetic scaffold of RNase L-IN-2 makes it a suitable starting point for medicinal chemistry efforts. Researchers can use it as a reference compound for SAR studies aimed at developing next-generation RNase L activators with improved potency, selectivity, or drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for RNase L-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.